Biotin d-sulfoxide is a derivative of biotin, also known as vitamin B7 or vitamin H, which plays a vital role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is characterized by the presence of a sulfoxide functional group, which alters its chemical properties and biological activity compared to its parent compound, biotin. Biotin d-sulfoxide is primarily utilized in scientific research for its potential applications in chemistry, biology, and medicine.
Biotin d-sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane. These reactions typically occur under mild conditions, making them suitable for both laboratory and industrial applications. Additionally, biocatalytic approaches employing sulfoxide reductases have been explored for the efficient and enantioselective production of this compound .
Biotin d-sulfoxide falls under the category of organic compounds, specifically sulfoxides. It is classified as a chiral compound due to the presence of asymmetric carbon centers in its structure. Its classification is significant for its applications in asymmetric synthesis and as a stereodirecting agent in organic reactions.
The synthesis of biotin d-sulfoxide can be achieved through several methods:
The oxidation reaction typically requires careful control of temperature and solvent to maximize yield and purity. For instance, using hydrogen peroxide may require specific concentrations to prevent over-oxidation to biotin sulfone. The choice of solvent also influences the reaction kinetics and product stability.
Biotin d-sulfoxide has a complex molecular structure characterized by a sulfoxide functional group (R-S(=O)-R') attached to the biotin backbone. The presence of this functional group modifies its reactivity and interactions with biological systems.
Biotin d-sulfoxide participates in various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Mild conditions |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Thiols, amines | Varies based on nucleophile |
The mechanism by which biotin d-sulfoxide exerts its effects is primarily linked to its role in metabolic pathways involving biotin. As a metabolite of biotin, it may influence enzyme activities that require biotin as a cofactor. Its altered structure allows it to potentially act as a competitive inhibitor or modulator in enzymatic reactions involving carboxylases and other biotin-dependent enzymes .
Relevant data indicate that these properties make biotin d-sulfoxide suitable for various biochemical applications .
Biotin d-sulfoxide has several scientific uses:
Biotin Sulfoxide Reductase (BSR) stands as the primary catalyst for reducing d-biotin d-sulfoxide (BSO) to biotin. This molybdoenzyme operates via a direct hydride transfer mechanism, leveraging reducing equivalents from pyridine nucleotides to reactivate oxidized biotin.
BSR exhibits a pronounced kinetic preference for NADPH over NADH, underpinning its physiological efficiency. Stopped-flow spectrophotometry reveals rapid reduction kinetics exceeding 1000 s⁻¹, outpacing steady-state turnover rates (440 s⁻¹). This implies that Mo reduction is not rate-limiting under saturating conditions [1] [9]. Key kinetic parameters include:
Table 1: Kinetic Parameters of Rhodobacter sphaeroides BSR with NADPH/NADH at pH 8.0 [1]
Electron Donor | kcat,app (s⁻¹) | Km,app (μM) | kcat,app/Km,app (M⁻¹ s⁻¹) |
---|---|---|---|
NADPH | 500 | 269 | 1.86 × 10⁶ |
NADH | 47 | 394 | 1.19 × 10⁵ |
The catalytic superiority of NADPH (kcat/Km ~15.6-fold higher than NADH) stems from optimized binding interactions. Mutational studies identify Arg137 and Asp136 as critical residues within a putative NADPH-binding funnel near the Mo active site. Disruption of this site severely impairs NADPH utilization but not activity with artificial reductants like reduced methyl viologen (Km = 29 μM) [9]. Kinetic isotope studies using pro-4R-²H-NADPH confirm stereospecific hydride transfer from the 4R position of the nicotinamide ring directly to the molybdenum center [1].
BSR demonstrates stringent regio- and stereospecificity:
d-Biotin d-sulfoxide (K<sub>m</sub> = 65-714 μM) >> Nicotinamide N-oxide > Methionine sulfoxide (Met-S-SO) ≈ Trimethylamine N-oxide (TMAO) > Dimethyl sulfoxide (DMSO)
[1] [6]. Table 2: Substrate Specificity Profile of Rhodobacter sphaeroides BSR [1] [4] [6]
Substrate | Relative Activity | Key Specificity Constraint |
---|---|---|
d-Biotin d-sulfoxide | 100% | d-enantiomer specific; dithiolane ring essential |
Methionine sulfoxide (Met-S-SO) | ~20-30% | Free Met-S-SO accepted; Met-R-SO inactive |
Trimethylamine N-oxide (TMAO) | ~10-20% | Tertiary amine N-oxide |
Dimethyl sulfoxide (DMSO) | <10% | Small dialkyl sulfoxide |
Biotin sulfone | 0% | Over-oxidation product irreversibly inactive |
BSR is a molybdopterin guanine dinucleotide (MGD) enzyme. Its catalytic core features a molybdenum atom coordinated by two MGD molecules, forming the bis(MGD)Mo cofactor essential for all reductive activities [1] [6]:
While both BSR and methionine sulfoxide reductases (Msrs) catalyze sulfoxide reduction, they represent evolutionarily and mechanistically distinct enzyme classes:
Feature | Biotin Sulfoxide Reductase (BSR, e.g., BisC) | Methionine Sulfoxide Reductases (MsrA/MsrB) |
---|---|---|
Catalytic Metal/Cofactor | Mo-Molybdopterin (bis-MGD) cofactor [1] [6] | No metal cofactor; Catalytic cysteine or selenocysteine [2] |
Reductant | Direct NADPH oxidation [1] [9] | Thioredoxin/Thioredoxin reductase/NADPH [2] |
Mechanism | Direct hydride transfer to Mo [9] | Sulfenic acid intermediate formation (Cys-SOH), resolved by thiol-disulfide exchange [2] |
Substrate Scope (Free) | Broad: BSO, Met-S-SO, TMAO, DMSO [6] | MsrA: Free and protein-bound Met-S-SO; MsrB: Free and protein-bound Met-R-SO [2] |
Protein-Bound Substrates | No activity [2] | Primary physiological activity [2] |
Biological Role | Biotin salvage; Potential role in Met-S-SO detoxification under specific conditions [2] | Critical antioxidant repair (protein and free MetSO) [2] |
Genetic Context (E. coli) | bisC gene [2] | msrA, msrB genes [2] |
Crucially, Escherichia coli BisC (the BSR homolog) exhibits free methionine sulfoxide reductase activity specific for the S-enantiomer of free MetSO (Met-S-SO), but it cannot reduce protein-bound MetSO residues [2]. This activity provides a backup pathway for free MetSO reduction in E. coli strains lacking MsrA and MsrB. Genetic evidence confirms that a metB1 msrA msrB bisC strain cannot utilize Met-S-SO for growth, while retaining the ability to use Met-R-SO, highlighting the non-redundant role of BisC in free Met-S-SO assimilation [2]. Mechanistically, this contrasts sharply with MsrA, which reduces both free and protein-bound Met-S-SO. The convergent evolution of sulfoxide reduction in BSR (Mo-dependent, hydride transfer) versus Msrs (thiol-dependent, catalytic Cys/SeCys) underscores the biochemical versatility in handling cellular sulfoxide stressors.
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